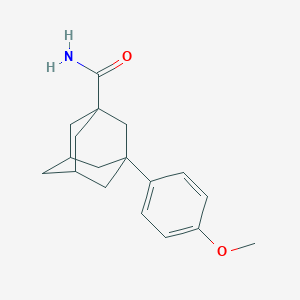
3-(4-Methoxyphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-adamantanecarboxamide, also known as MEM, is a synthetic compound that belongs to the family of adamantane derivatives. MEM has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the interaction of the carbonyl group of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide with zinc ions. This interaction results in a conformational change of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide, leading to the emission of fluorescence. The exact mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is still under investigation, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been reported to have no significant effect on cell viability or proliferation, making it an excellent tool for studying the role of zinc ions in various biological processes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has also been shown to be stable under physiological conditions, making it suitable for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in lab experiments is its high selectivity for zinc ions. This selectivity allows for the detection of zinc ions in complex biological systems, which is difficult to achieve with other probes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is also relatively easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its relatively low fluorescence quantum yield, which can limit its sensitivity for detecting zinc ions in low concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in scientific research. One potential direction is the development of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide-based probes for the detection of other metal ions, such as copper and iron. Another direction is the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in the development of new drugs for the treatment of zinc-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in various biological processes.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its unique properties. Its high selectivity for zinc ions and minimal toxicity make it an excellent tool for studying the role of zinc ions in various biological processes. The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is relatively easy, and its stability under physiological conditions makes it suitable for use in biological systems. Further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide involves the reaction of 3-bromoadamantane with 4-methoxyaniline in the presence of potassium carbonate and copper powder. The resulting product is then purified by column chromatography to obtain 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in its pure form. This synthesis method has been reported to be efficient and yields high purity 3-(4-Methoxyphenyl)-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been widely used in scientific research due to its unique properties. One of the most significant applications of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its use as a fluorescent probe for the detection of zinc ions in biological systems. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to selectively bind to zinc ions and emit fluorescence, making it an excellent tool for studying the role of zinc ions in various biological processes.
Eigenschaften
Produktname |
3-(4-Methoxyphenyl)-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H2,19,20) |
InChI-Schlüssel |
JWCMLJPGQQVNTI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)



![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
methanone](/img/structure/B269661.png)